![molecular formula C29H29N7 B2853085 N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-55-7](/img/structure/B2853085.png)
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N7 and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H29N7
- Molecular Weight : 475.6 g/mol
- CAS Number : 946288-21-7
The compound primarily interacts with various biological targets, notably cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mode of action involves binding to these enzymes, which modulates cholinergic signaling pathways. This interaction has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic dysfunction is prevalent.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, it showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In a study comparing several pyrazole derivatives, this compound was found to have moderate inhibitory effects on COX-I and COX-II, with IC50 values indicating selectivity towards COX-II. This suggests potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Properties
The neuroprotective effects of this compound were evaluated in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. The inhibition of cholinesterase activity further supports its potential role in managing neurodegenerative diseases like Alzheimer's disease .
Case Studies
- Anticancer Study : A study by Eren et al. reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .
- Neuroprotection : In research conducted by Hwang et al., the compound was shown to protect against amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Comparative Analysis of Biological Activity
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C29H29N7
- Molecular Weight : 475.6 g/mol
- IUPAC Name : N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Inhibition of C1s Protease
Recent studies have identified the compound as a selective inhibitor of C1s protease, which plays a crucial role in the classical complement pathway (CP). The inhibition of C1s can be beneficial in treating complement-mediated diseases. A study demonstrated that this compound effectively inhibits CP activation and binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and an inhibition constant (Ki) of around 5.8 μM .
Table 1: Inhibition Data for C1s Protease
Parameter | Value |
---|---|
Kd | ~9.8 μM |
Ki | ~5.8 μM |
Binding Mode | Competitive |
Potential Antidepressant Activity
The compound's structural similarity to known antidepressants suggests potential activity in this area. The incorporation of a piperazine moiety is often associated with enhanced central nervous system activity, which could lead to antidepressant effects. Further research is needed to explore this potential through clinical trials.
Case Study 1: C1s Inhibition Effectiveness
In a controlled laboratory setting, the effectiveness of N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was assessed against various immune complexes. The study found that the compound significantly reduced CP activation and subsequent lysis of sensitized erythrocytes, showcasing its potential as a therapeutic agent in autoimmune diseases .
Case Study 2: Toxicological Profiling
A toxicological profiling study utilized this compound to evaluate liver toxicity through both in vivo and in vitro methods. The findings indicated that while structural alerts were present for hepatotoxicity, the compound did not trigger liver steatosis under the tested conditions. This highlights the importance of thorough metabolic profiling in assessing drug safety .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7/c1-21-17-22(2)19-23(18-21)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-15-13-34(14-16-35)24-9-5-3-6-10-24/h3-12,17-20H,13-16H2,1-2H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMYRXWDAUESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.